D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)

Description

Molecular Composition and Stereochemistry

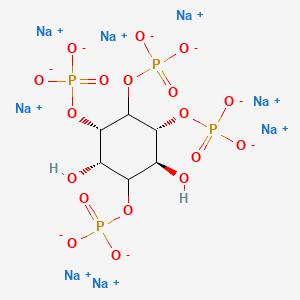

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) possesses the molecular formula C6H8O18P4 - 8Na, with a molecular weight of 675.9 g/mol. The compound consists of a myo-inositol backbone with four phosphate groups strategically positioned at the 1-, 3-, 4-, and 5-positions of the cyclohexane ring. The free acid form of the compound has a molecular weight of 500.08 g/mol, indicating that the sodium salt contains eight sodium counterions to neutralize the highly charged phosphate groups.

The stereochemical configuration of D-myo-Inositol-1,3,4,5-tetraphosphate follows the D-myo-inositol template, where the inositol ring adopts a chair conformation with specific hydroxyl and phosphate group orientations. Nuclear magnetic resonance spectroscopy studies have demonstrated that this compound maintains the sterically stable 1ax/5eq conformation (one phosphate in the axial position and five phosphates in the equatorial position) across a wide pH range from 1.0 to 13.0. This conformational stability contrasts with higher-order inositol phosphates such as inositol hexakisphosphate, which undergoes conformational transitions at elevated pH values.

The compound exhibits distinct physicochemical properties due to its multiple phosphate groups. Potentiometric titration studies reveal complex ionization behavior, with the compound carrying a physiological charge of -8 under normal cellular conditions. The presence of four phosphate groups creates significant electrostatic interactions that influence both molecular conformation and protein binding characteristics.

Crystallographic Analysis

X-ray crystallographic analyses have provided detailed structural information about D-myo-Inositol-1,3,4,5-tetraphosphate in complex with various protein targets. Crystal structures of the compound bound to Bruton's tyrosine kinase pleckstrin homology domain reveal specific binding interactions, with the wild-type domain showing a dissociation constant of 40 nM. These structural studies demonstrate that the compound binds to a site similar to the inositol 1,4,5-trisphosphate binding site in phospholipase C-delta pleckstrin homology domain.

Crystallographic investigations of histone deacetylase complexes have unexpectedly revealed D-myo-Inositol-1,3,4,5-tetraphosphate molecules within protein structures. In the 2.1Å crystal structure of histone deacetylase 3 complexed with its corepressor, the inositol tetrakisphosphate molecule was identified as residing close to the histone deacetylase active site, positioned between the enzyme and the corepressor. These findings suggest that the compound may function as an allosteric activator rather than merely mediating protein-protein interactions.

Advanced crystallographic analyses have also examined conformational changes in enzymes that interact with D-myo-Inositol-1,3,4,5-tetraphosphate. Studies of inositol 1,3,4,5,6-pentakisphosphate 2-kinase demonstrate that this enzyme undergoes significant conformational changes upon nucleotide and inositide binding, with the compound playing crucial roles in substrate recognition and enzyme kinetics. The crystallographic data reveal that inositide binding is sufficient to trigger closed conformational states in target proteins.

Structure-Activity Relationships

The specific positioning of phosphate groups in D-myo-Inositol-1,3,4,5-tetraphosphate directly correlates with its biological activities and protein binding affinities. Structure-activity relationship studies comparing the compound with its 6-deoxy analogue demonstrate the critical importance of the 6-hydroxyl group for optimal biological function. The 6-deoxy variant shows reduced activity as an inhibitor of inositol 1,4,5-trisphosphate 5-phosphatase, with an inhibition constant of 1.8 μM compared to 0.15 μM for the parent compound.

Comparative binding studies reveal that D-myo-Inositol-1,3,4,5-tetraphosphate demonstrates weaker displacement activity against tritiated inositol 1,4,5-trisphosphate from rat cerebellar inositol 1,4,5-trisphosphate receptors compared to some structural variants. The wild-type compound shows an inhibition constant of 220 nM, while the 6-deoxy analogue exhibits an inhibition constant of 800 nM, highlighting the significance of complete hydroxylation pattern for receptor interaction.

Enzymatic degradation pathways further illustrate structure-activity relationships. D-myo-Inositol-1,3,4,5-tetraphosphate serves as a substrate for specific phosphatases, including Type I inositol 1,4,5-trisphosphate 5-phosphatase and phosphatidylinositol 4,5-bisphosphate 5-phosphatase A. These enzymes hydrolyze the compound to produce inositol 1,3,4-trisphosphate plus phosphate, demonstrating the importance of the 5-phosphate group for enzymatic recognition. The substrate specificity of these phosphatases indicates that precise phosphate positioning is essential for proper enzymatic processing.

Comparison with Other Inositol Phosphate Isomers

D-myo-Inositol-1,3,4,5-tetraphosphate exhibits distinct properties when compared to other inositol tetrakisphosphate isomers and related inositol phosphates. A systematic comparison reveals significant differences in biological activities and physicochemical behaviors among various inositol phosphate species.

| Compound | Phosphate Positions | Molecular Weight (g/mol) | Key Biological Function |

|---|---|---|---|

| D-myo-Inositol-1,3,4,5-tetraphosphate | 1,3,4,5 | 500.08 | Calcium channel regulation |

| D-myo-Inositol-1,3,4,6-tetraphosphate | 1,3,4,6 | 500.08 | Alternative signaling pathways |

| D-myo-Inositol-1,2,4-trisphosphate | 1,2,4 | 420.10 | Different signaling mechanisms |

| D-myo-Inositol-1,4,5-trisphosphate | 1,4,5 | 420.10 | Primary calcium mobilization |

| D-myo-Inositol-3,4,5-trisphosphate | 3,4,5 | 420.10 | Insulin signaling modulation |

The conformational behavior of D-myo-Inositol-1,3,4,5-tetraphosphate differs markedly from higher-order inositol phosphates. While inositol hexakisphosphate and pentakisphosphate isomers undergo conformational transitions from the 1ax/5eq to the 5ax/1eq form at high pH values, D-myo-Inositol-1,3,4,5-tetraphosphate maintains its preferred 1ax/5eq conformation throughout the physiological pH range. This conformational stability likely contributes to its consistent protein binding characteristics under varying cellular conditions.

Enzyme inhibition profiles provide additional evidence for distinct structure-activity relationships among inositol phosphate isomers. D-myo-Inositol-1,3,4,5-tetraphosphate demonstrates specific inhibitory activity against inositol 1,3,4,5-tetrakisphosphate 3-phosphatase with a high substrate affinity (Km approximately 400 nM). The enzyme shows differential sensitivity to various inositol phosphate isomers, with inositol 1,4,5-trisphosphate and inositol 1,3,4-trisphosphate acting as competitive inhibitors with inhibition constants of 1.75 μM and 2.0 μM, respectively.

The synthesis pathways also distinguish D-myo-Inositol-1,3,4,5-tetraphosphate from related compounds. The compound is specifically formed through the phosphorylation of inositol 1,4,5-trisphosphate by inositol 1,4,5-triphosphate 3-kinase, representing a key branch point in inositol phosphate metabolism. This specific biosynthetic origin contrasts with other tetrakisphosphate isomers that arise through different enzymatic pathways, contributing to their distinct cellular functions and regulatory mechanisms.

Properties

IUPAC Name |

octasodium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQMPPDYTHNACQ-QAVKKEKOSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na8O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The enzymatic reaction typically occurs in a buffered aqueous solution (pH 7.0–7.5) containing:

-

10–20 mM Tris-HCl for pH stability

-

5–10 mM MgCl₂ as a cofactor for IP3K activity

-

2–5 mM ATP as a phosphate donor

-

0.1–1.0 mM Ins(1,4,5)P3 as the substrate

Incubation is conducted at 37°C for 1–4 hours , with reaction progress monitored via high-performance liquid chromatography (HPLC) or mass spectrometry. Patent applications describe scaling this process by immobilizing IP3K on solid supports, enabling continuous production with a reported yield of ≥85% .

Post-Synthesis Purification Strategies

Crude reaction mixtures require purification to isolate Ins(1,3,4,5)P4 from unreacted substrates, ATP byproducts, and enzymatic contaminants.

Ion-Exchange Chromatography

Anion-exchange chromatography using DEAE-Sepharose or Q-Sepharose resins is the most common method. The tetraphosphate’s high negative charge facilitates binding to the resin, which is eluted with a linear gradient of 0.1–1.0 M NaCl in 20 mM Tris-HCl (pH 8.0) . Fractions containing Ins(1,3,4,5)P4 are identified by UV absorption at 254 nm and validated via thin-layer chromatography (TLC).

Precipitation and Desalting

Sodium salt conversion is achieved by adding 8 equivalents of NaOH to the purified Ins(1,3,4,5)P4 solution, followed by lyophilization. Excess salts are removed using size-exclusion chromatography (e.g., Sephadex G-10 ), yielding a final product with ≥95% purity by nuclear magnetic resonance (NMR) analysis.

Formulation and Stability Considerations

Pharmaceutical and research-grade preparations require stringent stability protocols to prevent degradation.

Stock Solution Preparation

| Parameter | Specification |

|---|---|

| Solvent | Sterile deionized water or DMSO |

| Concentration | 10 mM (in water) or 50 mM (in DMSO) |

| Storage Temperature | –20°C (up to 6 months) |

| Freeze-Thaw Cycles | ≤3 to avoid phosphate hydrolysis |

Solutions in DMSO are preferred for long-term storage due to reduced ice crystal formation.

Lyophilized Formulations

Lyophilized Ins(1,3,4,5)P4 (sodium salt) is stabilized with 5–10% trehalose as a cryoprotectant. Reconstitution in pH 7.4 PBS yields bioactivity retention of ≥90% after 12 months at –80°C.

Analytical Validation Methods

Structural Confirmation

Purity Assessment

Reverse-phase HPLC using a C18 column and 10 mM ammonium acetate (pH 5.0) mobile phase resolves Ins(1,3,4,5)P4 with a retention time of 8.2 minutes and ≥98% peak area.

Challenges and Innovations in Scalable Production

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling .

Common Reagents and Conditions:

Phosphorylation: ATP and magnesium ions are commonly used reagents for the phosphorylation of inositol-1,4,5-triphosphate to form D-myo-Inositol-1,3,4,5-tetraphosphate.

Dephosphorylation: Specific phosphatases can dephosphorylate D-myo-Inositol-1,3,4,5-tetraphosphate, reverting it to inositol-1,4,5-triphosphate.

Major Products:

Phosphorylation: The major product is D-myo-Inositol-1,3,4,5-tetraphosphate.

Dephosphorylation: The major product is inositol-1,4,5-triphosphate.

Scientific Research Applications

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) exerts its effects by increasing intracellular calcium levels through two distinct mechanisms :

Opening calcium channels on the endoplasmic reticulum: This releases calcium from internal stores.

Opening calcium channels on the plasma membrane: This allows the influx of calcium from outside the cell.

These actions are mediated through its interaction with specific receptors and channels, making it a critical component in calcium signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Inositol phosphates (InsPs) vary in phosphorylation patterns and biological roles. Below is a detailed comparison of Ins(1,3,4,5)P4 with structurally and functionally related compounds:

Table 1: Key Features of Ins(1,3,4,5)P4 and Related Inositol Phosphates

Key Differences and Research Findings

Phosphorylation State and Calcium Signaling :

- Ins(1,4,5)P3 is the primary agonist for IP3Rs, whereas Ins(1,3,4,5)P4 exhibits broader activity, including plasma membrane calcium influx .

- Ins(1,3,4,5)P4 has a higher binding affinity for IP3R-III (IC50 = 2.9 nM in humans) compared to Ins(1,4,5)P3, which primarily targets IP3R-I .

Role in Disease Pathways :

- Ins(1,3,4,5)P4 is upregulated in NSCLC patients' EBC, suggesting a role in cancer metabolism . In contrast, InsP6 (phytic acid) demonstrates anti-cancer effects by modulating P53 and reducing cell proliferation .

Salt Form and Experimental Utility :

- Sodium salts (e.g., Ins(1,3,4,5)P4 sodium salt) are preferred for aqueous assays due to high solubility (~50 mg/mL in PBS), while ammonium salts (e.g., CAS 1246355-68-9) are used in lipid-based studies .

Biological Activity

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt), commonly referred to as Ins(1,3,4,5)P4, is a significant inositol phosphate involved in various biological processes. This compound plays critical roles in cellular signaling and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

D-myo-Inositol-1,3,4,5-tetraphosphate is characterized by its structure containing four phosphate groups attached to the inositol ring. Its chemical formula is and it typically exists as a sodium salt for stability and solubility in biological systems.

Biological Functions

D-myo-Inositol-1,3,4,5-tetraphosphate is primarily known for its role in cellular signaling pathways:

- Calcium Mobilization : It acts as a second messenger that facilitates the release of calcium ions from intracellular stores. This process is crucial for various cellular functions including muscle contraction and neurotransmitter release .

- Regulation of Phosphatases : Ins(1,3,4,5)P4 has been shown to modulate the activity of specific phosphatases that hydrolyze inositol phosphates. For instance, studies indicate that it can inhibit Ins(1,4,5)P3 5-phosphatase activity, thereby influencing calcium signaling pathways .

- Metabolism : In metabolic studies using rat liver homogenates, Ins(1,3,4,5)P4 was found to be dephosphorylated to inositol 1,3,4-trisphosphate (Ins(1,3,4)P3), indicating its role in metabolic pathways involving inositol phosphates .

The biological activity of D-myo-Inositol-1,3,4,5-tetraphosphate is mediated through several mechanisms:

- Interaction with Cellular Receptors : It binds to specific receptors on cell membranes which triggers intracellular signaling cascades.

- Phosphorylation and Dephosphorylation : The compound participates in phosphorylation reactions that modify the activity of proteins involved in cell signaling.

- Influence on Gene Expression : By modulating the levels of calcium and other second messengers within cells, Ins(1,3,4,5)P4 can influence gene transcription and cellular responses to various stimuli .

Case Studies

- Neurodegenerative Disorders : Research indicates that inositol phosphates may have protective roles in neurodegenerative conditions by modulating calcium homeostasis and reducing oxidative stress. Studies have shown that Ins(1,3,4,5)P4 can influence neuronal survival under stress conditions .

- Cancer Research : Investigations into the role of Ins(1,3,4,5)P4 in cancer biology suggest its involvement in tumor growth regulation and apoptosis. For instance, alterations in its signaling pathways have been linked to changes in tumor microenvironments and responses to therapies such as radiation .

Data Table

Q & A

Q. What is the role of D-myo-Inositol-1,3,4,5-tetraphosphate in intracellular calcium regulation?

D-myo-Inositol-1,3,4,5-tetraphosphate (Ins(1,3,4,5)-P4) regulates intracellular calcium via two distinct mechanisms:

- Endoplasmic Reticulum (ER) Calcium Release : Ins(1,3,4,5)-P4 binds to specific receptors on the ER membrane, triggering calcium efflux from internal stores.

- Plasma Membrane Calcium Influx : It activates plasma membrane channels, allowing extracellular calcium entry. These dual mechanisms highlight its role in fine-tuning calcium-dependent signaling pathways, such as neuronal activity and hormone secretion. To validate calcium flux, use fluorescent indicators (e.g., Fura-2) and include controls for ER depletion (e.g., thapsigargin) and extracellular calcium chelation (e.g., EGTA) .

Q. How can researchers accurately quantify D-myo-Inositol-1,3,4,5-tetraphosphate in biological samples?

Quantification requires sensitive separation and detection techniques:

- Anion-Exchange Chromatography : Separates inositol phosphates based on phosphorylation state. Use gradient elution with ammonium phosphate buffers (pH 4.5–6.0) for optimal resolution .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high specificity with a detection limit of ~0.1 pmol/mg tissue. Include internal standards (e.g., deuterated InsP4) to correct for matrix effects .

- Sample Preparation : Acid extraction (e.g., 0.4 M HClO₄) followed by neutralization ensures stability of labile inositol phosphates .

Q. What are the recommended storage conditions to maintain the stability of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)?

- Lyophilized Powder : Store at -20°C in a desiccator to prevent hygroscopic degradation. Stability: ≥3 years .

- Reconstituted Solutions : Prepare in methanol-water (5:95 v/v) or PBS (pH 7.2). Aliquot and store at -80°C for ≤6 months; avoid freeze-thaw cycles .

- Quality Control : Regularly assess purity via HPLC or TLC. Purity ≥98% is critical for reproducible results .

Advanced Research Questions

Q. How does D-myo-Inositol-1,3,4,5-tetraphosphate act as a substrate in the synthesis of higher-order inositol phosphates?

Ins(1,3,4,5)-P4 serves as a precursor for pentakis- and hexakisphosphates via enzymatic phosphorylation:

- Inositol 1,3,4,5-Tetraphosphate 6-Kinase (IP4K) : Converts Ins(1,3,4,5)-P4 to Ins(1,3,4,5,6)-P5, a key signaling molecule in mRNA export and DNA repair .

- Experimental Setup : Use recombinant IP4K (e.g., human isoform) in buffer containing ATP (1 mM) and MgCl₂ (5 mM). Monitor reaction progress with [γ-³²P]ATP labeling .

- Downstream Applications : InsP5/InsP6 regulate chromatin remodeling and phosphate homeostasis, making this pathway critical for studying cellular metabolism .

Q. What experimental strategies can resolve discrepancies in reported mechanisms of inositol phosphate metabolism?

Conflicting data (e.g., enzymatic vs. passive InsP6 degradation) require rigorous validation:

- Time-Course Analysis : Track InsP1–P6 levels during soaking experiments. Enzymatic hydrolysis shows increasing InsP1–P3 over time, while passive diffusion reduces InsP6 without byproduct accumulation .

- Enzyme Inhibition : Use 3-kinase inhibitors (e.g., LY294002) to distinguish kinase-dependent pathways from non-enzymatic processes .

- Isotopic Labeling : Incorporate ³H-myo-inositol into cells to trace metabolic flux and identify rate-limiting steps .

Q. What are the critical controls for ensuring specificity in calcium flux assays involving D-myo-Inositol-1,3,4,5-tetraphosphate?

To avoid off-target effects:

- Receptor Antagonists : Include heparin (IP3 receptor blocker) to confirm Ins(1,3,4,5)-P4-specific ER calcium release .

- Calcium-Free Media : Chelate extracellular calcium with EGTA to isolate plasma membrane channel contributions .

- Knockdown Models : Use siRNA targeting Ins(1,3,4,5)-P4-binding proteins (e.g., Btk PH domain) to validate pathway specificity .

Methodological Comparison Tables

Q. Table 1: Detection Methods for Inositol Phosphates

Q. Table 2: Enzymatic Synthesis Pathways

| Enzyme | Substrate | Product | Biological Role |

|---|---|---|---|

| IP3 3-Kinase | Ins(1,4,5)-P3 | Ins(1,3,4,5)-P4 | Calcium signaling |

| IP4K | Ins(1,3,4,5)-P4 | Ins(1,3,4,5,6)-P5 | Nuclear processes |

| IP5 2-Kinase | Ins(1,3,4,5,6)-P5 | Ins(1,2,3,4,5,6)-P6 | Phosphate homeostasis |

Key Considerations for Experimental Design

- Purity Validation : Use NMR or mass spectrometry to confirm compound integrity, especially for ammonium vs. sodium salt forms, which affect solubility .

- Species-Specificity : Calcium responses may vary; test in human vs. rodent cell lines to account for receptor isoform differences .

- Data Reproducibility : Report InsP4 concentrations in molar terms (e.g., µM) rather than mass-based units to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.